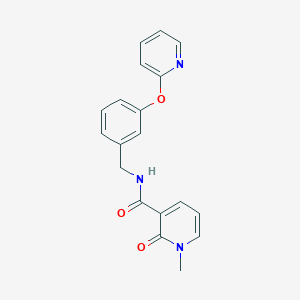
1-methyl-2-oxo-N-(3-(pyridin-2-yloxy)benzyl)-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-2-oxo-N-(3-(pyridin-2-yloxy)benzyl)-1,2-dihydropyridine-3-carboxamide, also known as MRS1477, is a small molecule antagonist of the P2Y14 receptor. It was first identified in 2005 and has since been studied for its potential therapeutic applications in various diseases.
Applications De Recherche Scientifique
Photocatalytic Degradation
One application area for pyridine derivatives is in photocatalytic degradation, where these compounds serve as model pollutants. For example, the kinetics and products of the TiO2 photocatalytic degradation of pyridine in water have been extensively studied, revealing insights into the degradation pathways and the formation of various intermediates and end products (Maillard-Dupuy et al., 1994).
Synthesis of Novel Organic Compounds
Research into pyridine derivatives has also led to the synthesis of novel organic compounds with potential therapeutic applications. For instance, studies on the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related systems highlight the versatility of pyridine derivatives in creating complex molecules that could serve as pharmaceutical leads or materials with unique properties (Bakhite et al., 2005).
Biological Applications and Analgesic Properties
Several pyridine derivatives have been investigated for their biological activities, including as potential analgesics. Methylation of the pyridine moiety in specific molecules has been explored as a method to enhance their analgesic properties, revealing that modifications to the pyridine nucleus can significantly impact biological activity (Ukrainets et al., 2015).
Aggregation Enhanced Emission Properties
The exploration of pyridyl substituted benzamides has unveiled compounds with aggregation enhanced emission (AEE) and multi-stimuli-responsive properties, showcasing the potential of pyridine derivatives in the development of advanced materials for sensing, imaging, and optoelectronic devices (Srivastava et al., 2017).
Antibacterial Agents
The structural framework of pyridine derivatives has also been manipulated to produce antibacterial agents, demonstrating the broad utility of these compounds in medicinal chemistry. Research into pyridonecarboxylic acids and their analogues has resulted in the identification of compounds with significant antibacterial activity, suggesting the potential for developing new classes of antibiotics (Egawa et al., 1984).
Propriétés
IUPAC Name |
1-methyl-2-oxo-N-[(3-pyridin-2-yloxyphenyl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-22-11-5-8-16(19(22)24)18(23)21-13-14-6-4-7-15(12-14)25-17-9-2-3-10-20-17/h2-12H,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPNRZCODBSSTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

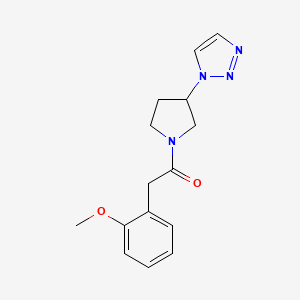

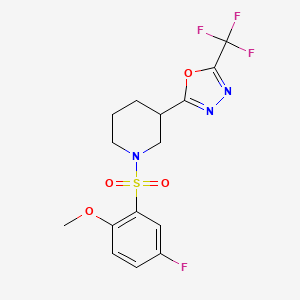
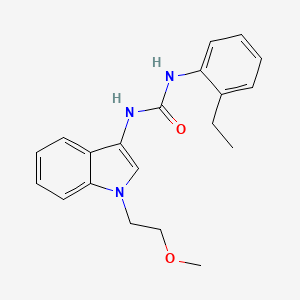
![2-Chloro-1-[4-[(1-phenylpyrazol-4-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B2930500.png)
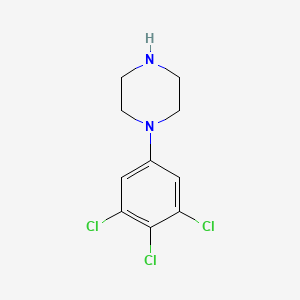
![N-[[4-(4-bromophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-2-chloro-6-fluorobenzamide](/img/structure/B2930502.png)
![5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole](/img/structure/B2930505.png)
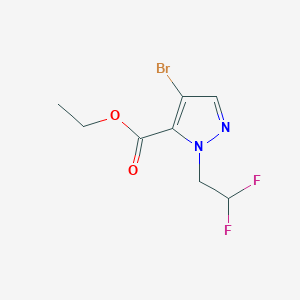
![3-(3-chloro-4-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2930508.png)
![N-(3-acetamidophenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2930511.png)
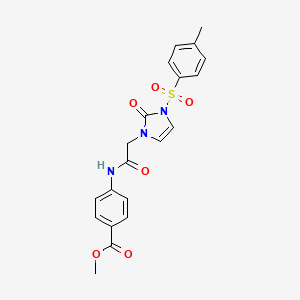
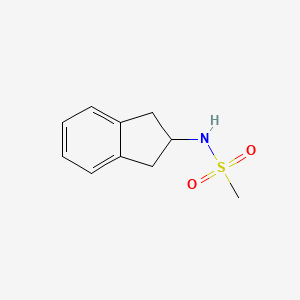
![N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide](/img/structure/B2930515.png)